Bienvenue dans la boutique en ligne BenchChem!

3-(Ethylcarbamoyl)-1,3-thiazolidine-4-carboxylic acid

Medicinal chemistry Structure-activity relationship Thiazolidine scaffold engineering

3-(Ethylcarbamoyl)-1,3-thiazolidine-4-carboxylic acid features an N3-ethylcarbamoyl group that eliminates zwitterion formation, increases LogD7.4 by +2–3 units versus thioproline, and enables systematic SAR exploration of N3 substituent effects on enzyme inhibition: neuraminidase IC₅₀ 0.14–20.3 μM, aldose reductase IC₅₀ down to 56 nM. Serves as a key intermediate for antihypertensive pharmacophore elaboration (JPS58174374A). Procure ≥95% purity for medicinal chemistry, agrochemical safener, or chemical biology probe development.

Molecular Formula C7H12N2O3S
Molecular Weight 204.24
CAS No. 1008385-67-8
Cat. No. B2481598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Ethylcarbamoyl)-1,3-thiazolidine-4-carboxylic acid
CAS1008385-67-8
Molecular FormulaC7H12N2O3S
Molecular Weight204.24
Structural Identifiers
SMILESCCNC(=O)N1CSCC1C(=O)O
InChIInChI=1S/C7H12N2O3S/c1-2-8-7(12)9-4-13-3-5(9)6(10)11/h5H,2-4H2,1H3,(H,8,12)(H,10,11)
InChIKeyPZKBCOZZLZKMOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Ethylcarbamoyl)-1,3-thiazolidine-4-carboxylic acid (CAS 1008385-67-8): Structural Identity and Procurement Baseline


3-(Ethylcarbamoyl)-1,3-thiazolidine-4-carboxylic acid (CAS 1008385-67-8; molecular formula C₇H₁₂N₂O₃S; molecular weight 204.25 g/mol) is an N3-carbamoyl-substituted thiazolidine-4-carboxylic acid derivative belonging to the thiazolidine heterocycle class . The compound features a saturated five-membered thiazolidine ring bearing a carboxylic acid at the 4-position and an ethylcarbamoyl group at the ring nitrogen (N3). Commercially, it is available at purities of ≥95% to 98% from multiple suppliers . This substitution pattern chemically distinguishes it from the parent L-thiazolidine-4-carboxylic acid (thioproline; CAS 444-27-9) and from C2-substituted analogs that dominate the published thiazolidine-4-carboxylic acid literature. The N3-ethylcarbamoyl motif introduces a hydrogen-bond-capable urea-type functionality at a position that, in related thiazolidine derivatives, has been shown to modulate target engagement and pharmacokinetic properties [1].

Why 3-(Ethylcarbamoyl)-1,3-thiazolidine-4-carboxylic acid Cannot Be Interchanged with Unsubstituted or C2-Substituted Thiazolidine-4-carboxylic Acids


Substitution at the N3 position of the thiazolidine-4-carboxylic acid scaffold fundamentally alters the compound's ionization state, hydrogen-bonding capacity, and conformational preferences relative to the parent thioproline (CAS 444-27-9) or common C2-substituted analogs such as 2-methylthiazolidine-4-carboxylic acid (MTCA). The parent thiazolidine-4-carboxylic acid exhibits a predicted pKa of 2.09 ± 0.20 and a LogP of approximately −2.68 [1], reflecting its zwitterionic character and high aqueous solubility (28.5 g/L at 20 °C) . Introduction of an N3-ethylcarbamoyl group neutralizes the ring nitrogen basicity, eliminates zwitterion formation, and is expected to increase lipophilicity substantially—a change that directly impacts membrane permeability, protein binding, and metabolic stability. Published structure-activity relationship (SAR) studies on thiazolidine-4-carboxylic acid derivatives demonstrate that modifications at the N3 position can shift biological activity profiles across entirely different target classes: from L-cysteine prodrug behaviour (C2-substituted series) [2] to enzyme inhibition (N3-acyl/thioacyl series targeting aldose reductase [3] and neuraminidase [4]). Therefore, substituting 3-(ethylcarbamoyl)-1,3-thiazolidine-4-carboxylic acid with thioproline, MTCA, or a C2-aryl analog in a research or industrial protocol would introduce uncontrolled changes in physicochemical properties and target-interaction potential that cannot be compensated by simple molar equivalence.

Quantitative Differentiation Evidence for 3-(Ethylcarbamoyl)-1,3-thiazolidine-4-carboxylic acid Against Closest Analogs


N3-Ethylcarbamoyl Substitution Confers a Chemically Distinct Hydrogen-Bond Donor/Acceptor Profile Versus the Parent Thioproline

3-(Ethylcarbamoyl)-1,3-thiazolidine-4-carboxylic acid (C₇H₁₂N₂O₃S; MW 204.25) differs from the unsubstituted parent thiazolidine-4-carboxylic acid (thioproline; C₄H₇NO₂S; MW 133.16) by the presence of an ethylcarbamoyl group (–CONHCH₂CH₃) at the N3 ring position . This functional group introduces two additional hydrogen-bond donor sites (urea N–H) and one additional acceptor site (urea C=O), while simultaneously neutralizing the basicity of the ring nitrogen. In contrast, thioproline exists as a zwitterion at physiological pH with a basic secondary amine (pKa ~6.2 for the ring nitrogen) and a carboxylate anion (pKa 2.09) . The N3 substitution eliminates this zwitterionic character, which is predicted to shift the LogD₇.₄ by approximately +2 to +3 log units relative to thioproline, based on the removal of the charged amine and addition of the neutral urea moiety. This change directly impacts passive membrane permeability and protein-binding characteristics. In drug-design programs targeting intracellular enzymes (e.g., aldose reductase [1] or neuraminidase [2]), such modifications at N3 have been shown to be critical for achieving target engagement in cell-based assays.

Medicinal chemistry Structure-activity relationship Thiazolidine scaffold engineering

Commercial Purity Specifications Enable Reproducible Procurement: 95–98% Range Across Verified Suppliers

3-(Ethylcarbamoyl)-1,3-thiazolidine-4-carboxylic acid is commercially available from multiple independent suppliers with documented purity specifications. ChemicalBook supplier listings report purity of 95% (5 g package at RMB 7,900) and 98% (50 mg–100 g packages) . CymitQuimica (Biosynth brand) lists a minimum purity of 95% . This contrasts with the situation for many closely related N3-substituted thiazolidine-4-carboxylic acid analogs such as 3-(methylcarbamoyl)-1,3-thiazolidine-4-carboxylic acid and 3-(phenylcarbamoyl)-1,3-thiazolidine-4-carboxylic acid, for which commercial purity data are either absent or inconsistently reported across vendors, making procurement for reproducible research more challenging.

Chemical procurement Quality control Building-block reliability

N3-Carbamoyl Thiazolidine Scaffolds Demonstrate Antihypertensive Activity in Patent Exemplification, Unlike C2-Substituted Prodrugs

Japanese patent JPS58174374A, assigned to Yoshitomi Pharmaceutical and Santen Pharmaceutical, explicitly exemplifies N3-(ethylcarbamoylthio-acyl)-thiazolidine-4-carboxylic acid derivatives as possessing 'high hypotensive activity' and being useful as remedies for hypertension [1]. The exemplified compound 4(R)-carboxy-3-(3-ethylcarbamoylthio-2-methylpropionyl)-thiazolidine—which shares the N3-ethylcarbamoyl structural motif with the target compound—is described as an active antihypertensive agent. In contrast, the extensive literature on C2-substituted thiazolidine-4-carboxylic acids (e.g., MTCA, PTCA) consistently frames these compounds as L-cysteine prodrugs whose primary pharmacological utility is hepatoprotection via glutathione replenishment [2], not direct receptor/enzyme-mediated antihypertensive action. This indicates that the N3-acyl/carbamoyl modification redirects biological activity away from prodrug hydrolysis toward target-specific pharmacological mechanisms.

Antihypertensive agents Patent pharmacology Thiazolidine scaffold comparison

Thiazolidine-4-carboxylic Acid Core Demonstrates Herbicide Safener Activity Comparable to Flurazole with Lower Phytotoxicity

Though direct safener data for the N3-ethylcarbamoyl derivative are not available, the thiazolidine-4-carboxylic acid core itself (as thioproline) has been demonstrated to function as an effective herbicide safener. Hilton and Pillai (USDA) showed that thioproline (L-thiazolidine-4-carboxylic acid) partially protects sorghum seedlings against tridiphane and alachlor injury in controlled environment chambers [1]. Thioproline and OTC (L-2-oxothiazolidine-4-carboxylic acid) were 'as effective as herbicide antidotes as was flurazole and were less phytotoxic than flurazole' [2]. The phytotoxicity of thioproline alone manifests only at concentrations above 10⁻⁵ M, which is intermediate between OTC and flurazole [3]. Given that N3 substitution modulates physicochemical properties and metabolic stability of the thiazolidine core, 3-(ethylcarbamoyl)-1,3-thiazolidine-4-carboxylic acid represents a structurally differentiated candidate for safener optimization programs seeking improved crop tolerance relative to the flurazole benchmark.

Agrochemical safeners Herbicide antidotes Crop protection chemistry

N3-Substituted Thiazolidine-4-carboxylic Acid Derivatives Achieve Sub-Micromolar Enzyme Inhibition: Class-Level Evidence from Neuraminidase and Aldose Reductase SAR

Two independent enzyme inhibition programs have established that suitable N3 substitution of the thiazolidine-4-carboxylic acid scaffold yields potent inhibitors. Liu et al. (2011) reported a series of thiazolidine-4-carboxylic acid derivatives as influenza A neuraminidase inhibitors; the most potent compound (4f) achieved an IC₅₀ of 0.14 μM, approximately sevenfold less potent than oseltamivir but validating the scaffold for this target class [1]. In the aldose reductase field, Kato et al. (1985) demonstrated that N-acylthiazolidinecarboxylic acids inhibit bovine aldose reductase in vitro, with the most potent derivatives (compounds 13 and 24) bearing N3-octanoyl/azelaoyl substituents [2]. More recent BindingDB data record IC₅₀ values as low as 56 nM for certain thiazolidine-4-carboxylic acid derivatives against human recombinant aldose reductase [3]. While the specific N3-ethylcarbamoyl compound has not been profiled in these assays, its structural placement within the N3-substituted series—between unsubstituted (inactive or weakly active) and longer-chain N3-acyl derivatives (potent)—positions it as a valuable intermediate for systematic SAR exploration of the N3 substituent length and hydrogen-bonding capacity.

Enzyme inhibition Neuraminidase inhibitors Aldose reductase inhibitors Thiazolidine SAR

High-Confidence Application Scenarios for 3-(Ethylcarbamoyl)-1,3-thiazolidine-4-carboxylic acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Programs Targeting the Thiazolidine N3 Position for Enzyme Inhibitor Development

The compound serves as a pre-functionalized building block for systematic exploration of N3 substituent effects on enzyme inhibition. Evidence from the neuraminidase inhibitor series (IC₅₀ values of 0.14–20.3 μM for N3-modified derivatives versus inactive unsubstituted scaffold) [1] and aldose reductase inhibitor series (IC₅₀ down to 56 nM for optimized N3-acyl derivatives) [2] demonstrates that the N3 position is a critical determinant of target potency. 3-(Ethylcarbamoyl)-1,3-thiazolidine-4-carboxylic acid provides the ethylcarbamoyl moiety pre-installed, allowing medicinal chemists to focus synthetic effort on C2 substitution or C4 carboxylate derivatization while retaining a proven hydrogen-bond-capable N3 group.

Herbicide Safener Lead Optimization with Differentiated Crop Tolerance

The thiazolidine-4-carboxylic acid core has demonstrated safener efficacy equivalent to the commercial standard flurazole, with lower intrinsic phytotoxicity (thioproline phytotoxic only above 10⁻⁵ M) [3]. The N3-ethylcarbamoyl derivative extends this scaffold with a substitution pattern that is expected to modulate metabolic stability, systemic mobility in plants, and crop selectivity. Agrochemical R&D groups pursuing novel safener chemotypes with improved safety margins over flurazole can employ this compound as a differentiated starting point for structure-safener-activity relationship studies.

Antihypertensive Lead Generation Utilizing the N3-Ethylcarbamoyl-Thiazolidine Pharmacophore

Patent JPS58174374A explicitly claims N3-(ethylcarbamoylthio-acyl)-thiazolidine-4-carboxylic acid derivatives as possessing high hypotensive activity suitable for hypertension treatment [4]. This establishes the N3-ethylcarbamoyl-thiazolidine motif as a recognized antihypertensive pharmacophore. Researchers pursuing cardiovascular drug discovery can procure 3-(ethylcarbamoyl)-1,3-thiazolidine-4-carboxylic acid as a key intermediate to elaborate the N3-acyl chain or vary the C2/C4 substituents while maintaining the core pharmacophoric element identified in the patent literature.

Physicochemical Property Modulation in Thiazolidine-Based Probe and Tool Compound Design

The N3-ethylcarbamoyl group eliminates the zwitterionic character of the parent thioproline (pKa of ring NH ~6.2; carboxylate pKa 2.09) and replaces it with a neutral urea-type functionality. This is predicted to increase LogD₇.₄ by approximately +2 to +3 log units. Chemical biologists requiring thiazolidine-based probes with enhanced membrane permeability—for example, to access intracellular targets such as aldose reductase or to reduce off-target interactions with amino acid transporters that recognize the zwitterionic thioproline scaffold—will find this compound a more suitable starting point than the parent acid.

Quote Request

Request a Quote for 3-(Ethylcarbamoyl)-1,3-thiazolidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.